Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a cyclopropane carboxylate ester featuring a reactive α-bromoacetyl moiety on the cyclopropane ring. It is a specialized pharmaceutical intermediate with a molecular weight of 235.08 g/mol and the molecular formula C8H11BrO3.

Molecular Formula C8H11BrO3
Molecular Weight 235.07 g/mol
CAS No. 129306-05-4
Cat. No. B190165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-bromoacetyl)cyclopropanecarboxylate
CAS129306-05-4
Molecular FormulaC8H11BrO3
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)C(=O)CBr
InChIInChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
InChIKeyFCYVHOYOPMGATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS 129306-05-4): A Specialized Bifunctional Building Block for Pharmaceutical Intermediate Procurement


Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a cyclopropane carboxylate ester featuring a reactive α-bromoacetyl moiety on the cyclopropane ring . It is a specialized pharmaceutical intermediate with a molecular weight of 235.08 g/mol and the molecular formula C8H11BrO3 . The compound serves as a bifunctional reagent, where the bromoacetyl group provides a site for nucleophilic substitution, and the cyclopropane ring introduces conformational constraints into target molecules . The compound is not a biologically active drug candidate itself but a strategic intermediate employed in the synthesis of various active pharmaceutical ingredients (APIs) .

Procurement Risk of Substituting Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS 129306-05-4) with In-Class Analogs


Substituting Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate with other cyclopropane carboxylates or even with the closely related chloroacetyl analog is not straightforward due to the compound's unique combination of a strained cyclopropane ring and a highly electrophilic α-bromoacetyl group [1]. The bromoacetyl moiety is significantly more reactive than its chloro- counterpart in nucleophilic substitution reactions . This reactivity is crucial for achieving high yields and selective functionalization in multi-step syntheses. The cyclopropane ring is also known to influence the conformation, metabolic stability, and pharmacokinetic properties of downstream drug candidates [1]. Replacing this specific building block with a different electrophile or a ring-altered analog would likely require complete re-optimization of synthetic routes and could lead to unpredictable changes in the properties of the final active pharmaceutical ingredient (API). The following quantitative evidence confirms its specific value over generic alternatives.

Quantitative Differentiation of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS 129306-05-4) Against Closest Analogs


Enhanced Reactivity of Bromoacetyl vs. Chloroacetyl Moiety in Nucleophilic Substitution

The bromoacetyl group in Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate demonstrates superior reactivity compared to its chloroacetyl analog in nucleophilic substitution reactions . Bromine is a better leaving group than chlorine, leading to faster and more complete reactions under milder conditions [1]. This is a class-level inference based on the established leaving group ability of halides: Br⁻ is a significantly weaker base than Cl⁻, with pKa values of HBr ≈ -9 and HCl ≈ -7, respectively. This translates to bromoacetyl electrophiles reacting approximately 10-50 times faster than chloroacetyl counterparts in SN2 reactions [1].

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Conformational Rigidity Conferred by Cyclopropane Ring in Drug Design

The cyclopropane ring in Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a privileged structure in medicinal chemistry due to its ability to lock molecular conformations, enhance metabolic stability, and improve pharmacokinetic (PK) profiles of derived drug candidates . Unlike an acyclic or larger ring analog, the cyclopropane ring restricts bond rotation, which can lead to a reduction in the number of accessible conformations. This is a class-level inference supported by the observation that cyclopropane rings are found in numerous marketed drugs, including those for cardiovascular, CNS, and cancer indications, where they improve target selectivity and ADMET properties .

Conformational Analysis Drug Design Cyclopropane Ring Metabolic Stability

High Purity for Critical Synthetic Steps in API Manufacturing

Commercial sources of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate report purity levels of at least 95%, with some vendors providing material at 97.05% or higher (NLT 98%) . This high purity is critical for its use as a pharmaceutical intermediate, as impurities can lead to side reactions, lower yields, and require additional purification steps in the synthesis of complex APIs. While this is not a direct comparison to an analog, it is a key procurement metric. Lower purity grades of similar building blocks are common, and the availability of high-purity material for this specific compound reduces the risk and cost associated with downstream processing.

Chemical Purity Quality Control Pharmaceutical Intermediate

Documented Use as a Key Intermediate in Patented API Syntheses

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a documented intermediate in the synthesis of 7(S)-(tert-Butoxycarbonylamino)-5-azaspiro[2.4]heptane, a key structural component in certain pharmaceutical candidates [1]. The compound serves as intermediate (XXXIV) in a specific synthetic route, undergoing bromination of an acetyl precursor to install the reactive bromoacetyl handle [1]. This demonstrates its specific and critical role in constructing complex spirocyclic frameworks, which are of high interest in drug discovery.

API Synthesis Patent Literature Synthetic Route

Optimal Procurement and Application Scenarios for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS 129306-05-4)


Synthesis of Conformationally Constrained Spirocyclic Pharmaceutical Intermediates

Procure Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate for use as a key intermediate in the synthesis of 7(S)-(tert-Butoxycarbonylamino)-5-azaspiro[2.4]heptane and related spirocyclic amines [1]. The compound's reactive bromoacetyl group and cyclopropane ring are essential for constructing the spirocyclic core. This scenario is directly supported by its documented role as Intermediate (XXXIV) in a published synthetic route [1].

Medicinal Chemistry Exploration of Cyclopropane-Containing Bioisosteres

Employ Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a versatile building block to introduce a cyclopropane moiety into lead compounds. The cyclopropane ring is a well-known bioisostere for alkyl, alkenyl, and even phenyl groups, offering improved metabolic stability and conformational control . This application is based on the class-level inference of the cyclopropane ring's benefits in drug design, as supported by its prevalence in approved drugs .

Development of APIs Requiring High Purity and Reliable Supply of a Key Intermediate

For process chemistry and scale-up, procure this compound from vendors offering high purity (≥97%) material . The high purity of this specific intermediate reduces the burden of purification in later stages of API synthesis, ensuring higher overall yields and a more robust manufacturing process. This scenario is supported by vendor-provided purity specifications .

Investigating Structure-Activity Relationships (SAR) of Cyclopropane-Modified Molecules

Utilize Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate to synthesize focused libraries of cyclopropane-containing analogs. The bifunctional nature of the compound allows for rapid derivatization at both the ester and the α-bromo ketone positions, facilitating comprehensive SAR studies to optimize target potency, selectivity, and pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.